molecular formula C10H13NO3 B3047412 (2R,3R)-3-Amino-2-hydroxy-3-(p-tolyl)propanoic acid CAS No. 1391437-17-4

(2R,3R)-3-Amino-2-hydroxy-3-(p-tolyl)propanoic acid

Cat. No. B3047412
CAS RN: 1391437-17-4
M. Wt: 195.21
InChI Key: MXALXDNRLYPVEU-RKDXNWHRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2R,3R)-3-Amino-2-hydroxy-3-(p-tolyl)propanoic acid” is a chiral β-hydroxy acid . These types of structures are typically present in lipids and are important intermediates in organic synthesis . They are also found in a variety of biologically active depsipeptides .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, an efficient protocol for the synthesis of methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate (Erythro (±)) was achieved by simple reduction . The erythro (±) isomer was obtained in excellent yield (93%) using sodium borohydride in methanol at -40°C . The erythro isomer was effectively converted into its threo (±) with 100% efficiency, by inversion, using methanesulfonyl chloride, cesium acetate, and crown ether-18-6 .


Molecular Structure Analysis

The molecular structure of “this compound” is likely to be similar to that of other β-hydroxy acids . These compounds often have a chiral center bearing a γ-amino substituent .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are likely to be similar to those of other β-hydroxy acids . For example, these compounds can undergo reduction and inversion reactions to yield different isomers .

Scientific Research Applications

Synthesis and Structural Studies

Studies on related β-hydroxy-α-amino acids, which share structural similarities with (2R,3R)-3-Amino-2-hydroxy-3-(p-tolyl)propanoic acid, focus on their synthesis and potential applications. For example, the preparation of β-hydroxy-α-amino acids using recombinant d-Threonine aldolase demonstrates an efficient method for producing these compounds, highlighting their significance in drug development processes (Goldberg et al., 2015). Similarly, the preparation of optically active threo-beta-phenylserine via optical resolutions emphasizes the importance of stereochemistry in synthesizing bioactive molecules (Shiraiwa et al., 2006).

Applications in Drug Design and Material Science

Several studies explore the potential applications of compounds structurally related to this compound in drug design and material science. The synthesis and evaluation of new opioid antagonists by replacing the N-terminal tyrosine residue in opioid peptides with 3-(2,6-dimethyl-4-carbamoylphenyl)propanoic acid demonstrate the potential therapeutic applications of these compounds (Lu et al., 2006). Moreover, the use of phloretic acid as an alternative to phenolation for the elaboration of polybenzoxazine highlights the versatility of these compounds in material science, offering a sustainable alternative to traditional methods (Trejo-Machin et al., 2017).

Mechanism of Action

While the specific mechanism of action for “(2R,3R)-3-Amino-2-hydroxy-3-(p-tolyl)propanoic acid” is not mentioned in the available resources, similar compounds have been found to exhibit biological activity. For instance, γ-Amino β-hydroxybutyric acid (GABOB) is a well-known neuromodulator in the mammalian central nervous system .

properties

IUPAC Name

(2R,3R)-3-amino-2-hydroxy-3-(4-methylphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-6-2-4-7(5-3-6)8(11)9(12)10(13)14/h2-5,8-9,12H,11H2,1H3,(H,13,14)/t8-,9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXALXDNRLYPVEU-RKDXNWHRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C(C(=O)O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)[C@H]([C@H](C(=O)O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20654605
Record name (2R,3R)-3-Amino-2-hydroxy-3-(4-methylphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20654605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1391437-17-4
Record name (2R,3R)-3-Amino-2-hydroxy-3-(4-methylphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20654605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2R,3R)-3-Amino-2-hydroxy-3-(p-tolyl)propanoic acid
Reactant of Route 2
(2R,3R)-3-Amino-2-hydroxy-3-(p-tolyl)propanoic acid
Reactant of Route 3
(2R,3R)-3-Amino-2-hydroxy-3-(p-tolyl)propanoic acid
Reactant of Route 4
(2R,3R)-3-Amino-2-hydroxy-3-(p-tolyl)propanoic acid
Reactant of Route 5
(2R,3R)-3-Amino-2-hydroxy-3-(p-tolyl)propanoic acid
Reactant of Route 6
(2R,3R)-3-Amino-2-hydroxy-3-(p-tolyl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.